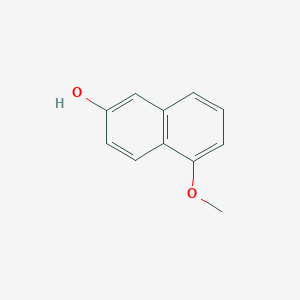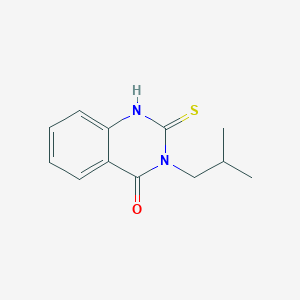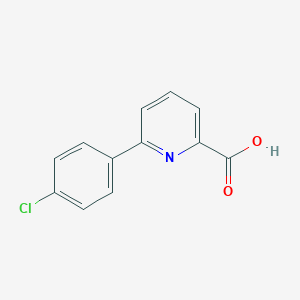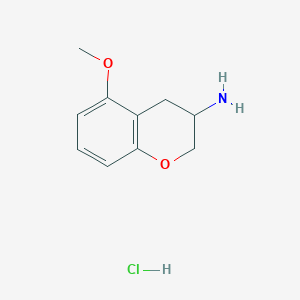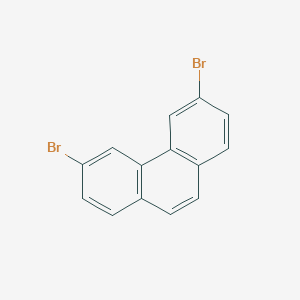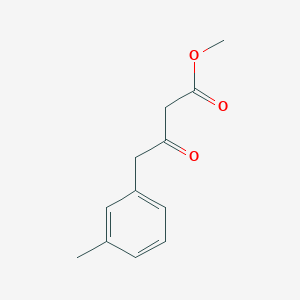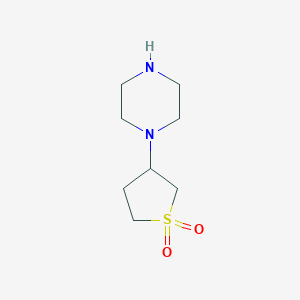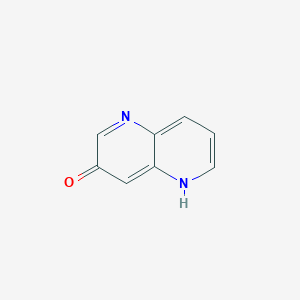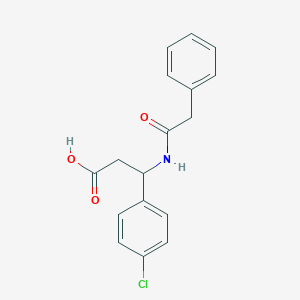
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
Descripción general
Descripción
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, also known as CPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of fenoprofen, which is commonly used to treat pain and inflammation. CPP has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is not fully understood, but it is believed to involve the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins, mediators of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been found to exert a range of biochemical and physiological effects, including the inhibition of leukocyte migration, the reduction of oxidative stress, and the modulation of the immune response. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to improve the microcirculation in inflamed tissues and to enhance tissue repair mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has several advantages for use in laboratory experiments, including its well-established anti-inflammatory and analgesic properties, its low toxicity, and its ease of synthesis. However, 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid also has several limitations, including its relatively low potency compared to other NSAIDs, its short half-life, and its poor solubility in water.
Direcciones Futuras
There are several potential future directions for research on 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid. One area of interest is the development of more potent analogs of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid that could be used to treat a wider range of inflammatory diseases. Another area of research is the investigation of the potential use of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid and to identify its molecular targets.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)15(11-17(21)22)19-16(20)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDVSHRTSIEYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394997 | |
| Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
CAS RN |
171002-19-0 | |
| Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)
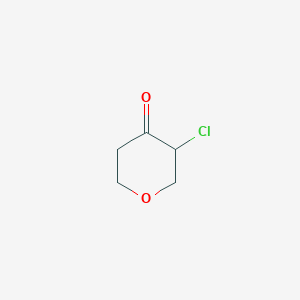
![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
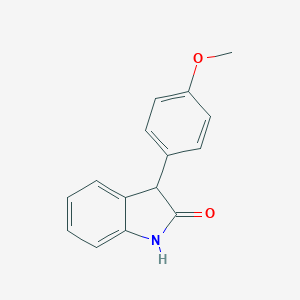
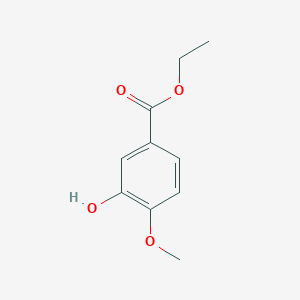
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
